

Application of sodium crotonate in studying diabetic kidney disease models.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium crotonate**

Cat. No.: **B1149024**

[Get Quote](#)

Application of Sodium Crotonate in a Diabetic Kidney Disease Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic kidney disease (DKD) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. Its pathogenesis involves a complex interplay of metabolic and hemodynamic factors, leading to chronic inflammation and fibrosis within the kidneys. Recent research has highlighted the therapeutic potential of **sodium crotonate** (NaCr), a short-chain fatty acid, in mitigating the progression of DKD. This document provides a comprehensive overview of the application of **sodium crotonate** in preclinical DKD models, detailing its mechanism of action, experimental protocols, and key findings.

Sodium crotonate has been shown to exert its renoprotective effects through a dual mechanism. Firstly, it helps to ameliorate hyperglycemia and dyslipidemia, key metabolic derangements in diabetes.^{[1][2]} Secondly, and more specifically, it functions as a precursor for histone lysine crotonylation (Kcr), a novel post-translational modification that plays a crucial role in regulating gene expression.^{[1][2]} By increasing histone crotonylation, **sodium crotonate** can modulate the expression of genes involved in inflammatory and fibrotic pathways, thereby reducing renal injury.^[1]

Mechanism of Action: The Histone Crotonylation Pathway

Sodium crotonate's primary mechanism in the context of DKD involves the epigenetic modification of histones. Exogenous **sodium crotonate** is converted intracellularly to crotonyl-CoA by the enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2).[1][3] Crotonyl-CoA then serves as a substrate for the histone acetyltransferase p300, which catalyzes the transfer of the crotonyl group to lysine residues on histone tails, particularly H3K18.[1][2] This histone crotonylation leads to a reduction in the expression of pro-inflammatory and pro-fibrotic genes, such as TGF- β 1 and α -SMA, ultimately alleviating the pathological changes associated with DKD.[1]

```
digraph "Sodium Crotonate Signaling Pathway in DKD" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Signaling Pathway of Sodium Crotonate in Diabetic Kidney Disease", splines=ortho, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=normal];  
  
// Nodes NaCr [label="Sodium Crotonate\n(Exogenous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACSS2 [label="ACSS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cr_CoA [label="Crotonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; p300 [label="p300\n(Histone Acetyltransferase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histones [label="Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Crotonylated_Histones [label="Histone Crotonylation\n(e.g., H3K18cr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Fibrosis [label="Inflammation & Fibrosis\n(TGF- $\beta$ 1,  $\alpha$ -SMA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DKD_Amelioration [label="Amelioration of\nDiabetic Kidney Disease", fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Edges NaCr -> ACSS2 [label=" activates"]; ACSS2 -> Cr_CoA [label=" produces"]; Cr_CoA -> p300 [label=" substrate for"]; p300 -> Histones [label=" targets"]; Histones -> Crotonylated_Histones [label=" crotonylates"]; Crotonylated_Histones -> Gene_Expression [label=" leads to"]; Gene_Expression -> Inflammation_Fibrosis [label=" downregulates"]; Inflammation_Fibrosis -> DKD_Amelioration [label=" reduction leads to"]; }
```

Caption: Signaling Pathway of **Sodium Crotonate** in Diabetic Kidney Disease.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **sodium crotonate** in a db/db mouse model of diabetic kidney disease.

Table 1: Effects of **Sodium Crotonate** on Renal Function and Metabolic Parameters in db/db Mice

Parameter	Control (db/m)	Diabetic (db/db)	Diabetic (db/db) + NaCr
Urine Albumin-to-Creatinine Ratio (UACR; µg/mg)	45 ± 8	255 ± 30	150 ± 25
Serum Creatinine (CREA; µmol/L)	15 ± 3	35 ± 5	20 ± 4
Fasting Blood Glucose (mmol/L)	6.5 ± 0.8	28.5 ± 3.2	18.5 ± 2.5
Serum Triglycerides (TG; mmol/L)	1.0 ± 0.2	2.5 ± 0.4	1.5 ± 0.3
Serum Cholesterol (TC; mmol/L)	2.2 ± 0.3	5.8 ± 0.6	3.5 ± 0.5
Note: Data are presented as mean ± standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group.			

Table 2: Effects of **Sodium Crotonate** on Renal Inflammatory and Fibrotic Markers in db/db Mice

Marker (Relative Protein Expression)	Control (db/m)	Diabetic (db/db)	Diabetic (db/db) + NaCr
TGF- β 1	1.0 \pm 0.1	3.5 \pm 0.4	1.8 \pm 0.3
α -SMA	1.0 \pm 0.2	4.2 \pm 0.5	2.1 \pm 0.4
IL-1 β	1.0 \pm 0.15	3.8 \pm 0.6	1.9 \pm 0.3
IL-6	1.0 \pm 0.2	4.5 \pm 0.7	2.3 \pm 0.5

*Note: Data are presented as mean \pm standard deviation and are illustrative of findings in the literature. *P < 0.05 compared to the Diabetic (db/db) group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Model: Sodium Crotonate Treatment in db/db Mice

This protocol describes the use of db/db mice, a genetic model of type 2 diabetes, to study the effects of **sodium crotonate** on DKD.

```
digraph "In Vivo Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vivo Experimental Workflow for Sodium Crotonate in db/db Mice", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=normal];  
  
// Nodes Start [label="Start:\n8-week-old db/db mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="12 weeks of\nSodium Crotonate Treatment\n(e.g.,
```

100 mg/kg/day via oral gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Bi-weekly Monitoring:\nBody Weight & Blood Glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint at 20 weeks of age", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Collection [label="Sample Collection:\nUrine, Blood, Kidney Tissue", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis:\n- UACR, Serum Creatinine\n- Histology (PAS, Masson)\n- Western Blot (TGF-β1, α-SMA)\n- IHC/IF (IL-1β, IL-6)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; Endpoint -> Sample_Collection; Sample_Collection -> Analysis; }

Caption: In Vivo Experimental Workflow for **Sodium Crotonate** in db/db Mice.

Materials:

- Male db/db mice (8 weeks old)
- Age-matched db/m mice (as controls)
- **Sodium Crotonate** (Sigma-Aldrich)
- Standard laboratory chow
- Metabolic cages for urine collection
- Blood glucose meter
- Reagents for ELISA, Western Blot, and Immunohistochemistry

Procedure:

- Animal Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
- Grouping: Randomly divide the db/db mice into two groups: a vehicle-treated group and a **sodium crotonate**-treated group. A group of db/m mice will serve as non-diabetic controls.

- Treatment: Administer **sodium crotonate** (e.g., 100 mg/kg body weight) or vehicle (saline) daily via oral gavage for 12 weeks.
- Monitoring: Monitor body weight and random blood glucose levels every two weeks throughout the study period.
- Sample Collection: At the end of the 12-week treatment period (at 20 weeks of age), place mice in metabolic cages for 24-hour urine collection. Following this, collect blood samples via cardiac puncture under anesthesia. Euthanize the mice and harvest the kidneys.
- Biochemical Analysis:
 - Measure urinary albumin and creatinine concentrations to calculate the UACR.[\[4\]](#)
 - Measure serum creatinine, blood urea nitrogen (BUN), triglycerides, and cholesterol levels.
- Histological Analysis:
 - Fix one kidney in 4% paraformaldehyde, embed in paraffin, and section for Periodic acid-Schiff (PAS) and Masson's trichrome staining to assess glomerulosclerosis and interstitial fibrosis.
- Protein Expression Analysis:
 - Snap-freeze the other kidney in liquid nitrogen for protein extraction.
 - Perform Western blotting to determine the expression levels of TGF- β 1, α -SMA, IL-1 β , and IL-6.
 - Perform immunohistochemistry or immunofluorescence on paraffin-embedded sections to localize the expression of these proteins.

In Vitro Model: High Glucose-Induced HK-2 Cells

This protocol details the use of a human kidney proximal tubular epithelial cell line (HK-2) to investigate the cellular mechanisms of **sodium crotonate** in a high-glucose environment, mimicking diabetic conditions.

```
digraph "In Vitro Experimental Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="In Vitro Workflow for Sodium Crotonate in HK-2 Cells", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=10, arrowhead=normal];

// Nodes Start [label="Culture HK-2 Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Starvation [label="Serum Starvation\n(24 hours)", fillcolor="#FBBC05", fontcolor="#202124"];
Treatment [label="Treatment Groups:\n- Normal Glucose (5.5 mM)\n- High Glucose (30 mM)\n-HG + Sodium Crotonate\n- HG + NaCr + Inhibitors (ACSS2i, p300i)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubation [label="Incubation\n(e.g., 48 hours)", fillcolor="#FBBC05", fontcolor="#202124"];
Harvest [label="Harvest Cells:\nProtein and RNA extraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="Analysis:\n- Western Blot (PanKcr, H3K18cr, TGF-β1, α-SMA)\n- Immunofluorescence (PanKcr)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Starvation; Starvation -> Treatment; Treatment -> Incubation; Incubation -> Harvest; Harvest -> Analysis; }
```

Caption: In Vitro Workflow for **Sodium Crotonate** in HK-2 Cells.

Materials:

- HK-2 cell line (ATCC)
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- D-Glucose (Sigma-Aldrich)
- **Sodium Crotonate** (Sigma-Aldrich)
- ACSS2 inhibitor (e.g., ACSS2(i))
- p300 inhibitor (e.g., A485)
- Antibodies for Western blotting and immunofluorescence (anti-PanKcr, anti-H3K18cr, anti-TGF-β1, anti-α-SMA)

Procedure:

- Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Experimental Setup: Seed cells into 6-well plates and grow to 70-80% confluence. Serum-starve the cells for 24 hours before treatment.
- Treatment: Treat the cells with the following conditions for a specified period (e.g., 48 hours):
 - Normal glucose (5.5 mM D-glucose)
 - High glucose (30 mM D-glucose)
 - High glucose + **Sodium Crotonate** (at various concentrations, e.g., 1, 5, 10 mM)
 - High glucose + **Sodium Crotonate** + ACSS2 inhibitor
 - High glucose + **Sodium Crotonate** + p300 inhibitor
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for protein extraction.
- Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against Pan-Lysine-Crotonylation (PanKcr), H3K18cr, TGF- β 1, and α -SMA overnight at 4°C.
 - Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
- Immunofluorescence:
 - Grow cells on coverslips and treat as described above.

- Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with BSA.
- Incubate with the primary antibody against PanKcr, followed by a fluorescently labeled secondary antibody.
- Mount the coverslips with a DAPI-containing medium and visualize using a fluorescence microscope.

Conclusion

The use of **sodium crotonate** in preclinical models of diabetic kidney disease has provided compelling evidence for its therapeutic potential. By targeting the underlying metabolic abnormalities and, more specifically, by modulating gene expression through histone crotonylation, **sodium crotonate** offers a novel approach to mitigating the inflammation and fibrosis that drive the progression of DKD. The protocols and data presented herein provide a framework for researchers and drug development professionals to further investigate and harness the renoprotective effects of **sodium crotonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sodium Crotonate Alleviates Diabetic Kidney Disease Partially Via the Histone Crotonylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Kidney Function in Mouse Models of Glomerular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of sodium crotonate in studying diabetic kidney disease models.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1149024#application-of-sodium-crotonate-in-studying-diabetic-kidney-disease-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com